Cas no 6053-61-8 (2-cyclopentylbutanedioic Acid)

2-cyclopentylbutanedioic Acid 化学的及び物理的性質
名前と識別子
-
- 2-cyclopentylbutanedioic Acid
- (+-)-Cyclopentylbernsteinsaeure
- (+-)-cyclopentylsuccinic acid
- AC1L5V9A
- AC1Q5RX8
- AG-K-93499
- AR-1E1016
- CTK5B1656
- Cyclopentanesuccinic acid
- Cyclopentyl-bernsteinsaeure
- NSC134901
- 6053-61-8
- SCHEMBL13115586
- DS-010724
- NSC-134901
- EN300-1833959
- DTXSID50300103
-
- インチ: InChI=1S/C9H14O4/c10-8(11)5-7(9(12)13)6-3-1-2-4-6/h6-7H,1-5H2,(H,10,11)(H,12,13)
- InChIKey: RMCKVLJGPLHPSL-UHFFFAOYSA-N
- SMILES: C1CCC(C1)C(CC(=O)O)C(=O)O
計算された属性
- 精确分子量: 186.08922
- 同位素质量: 186.08920892g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 13
- 回転可能化学結合数: 4
- 複雑さ: 206
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.5
- トポロジー分子極性表面積: 74.6Ų
じっけんとくせい
- PSA: 74.6
- LogP: 1.35210
2-cyclopentylbutanedioic Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1833959-0.1g |
2-cyclopentylbutanedioic acid |
6053-61-8 | 0.1g |
$943.0 | 2023-09-19 | ||
Enamine | EN300-1833959-1.0g |
2-cyclopentylbutanedioic acid |
6053-61-8 | 1g |
$1070.0 | 2023-06-03 | ||
Enamine | EN300-1833959-1g |
2-cyclopentylbutanedioic acid |
6053-61-8 | 1g |
$1070.0 | 2023-09-19 | ||
Enamine | EN300-1833959-5.0g |
2-cyclopentylbutanedioic acid |
6053-61-8 | 5g |
$3105.0 | 2023-06-03 | ||
Enamine | EN300-1833959-10.0g |
2-cyclopentylbutanedioic acid |
6053-61-8 | 10g |
$4606.0 | 2023-06-03 | ||
Enamine | EN300-1833959-5g |
2-cyclopentylbutanedioic acid |
6053-61-8 | 5g |
$3105.0 | 2023-09-19 | ||
Enamine | EN300-1833959-0.05g |
2-cyclopentylbutanedioic acid |
6053-61-8 | 0.05g |
$900.0 | 2023-09-19 | ||
Enamine | EN300-1833959-0.5g |
2-cyclopentylbutanedioic acid |
6053-61-8 | 0.5g |
$1027.0 | 2023-09-19 | ||
Enamine | EN300-1833959-2.5g |
2-cyclopentylbutanedioic acid |
6053-61-8 | 2.5g |
$2100.0 | 2023-09-19 | ||
Enamine | EN300-1833959-0.25g |
2-cyclopentylbutanedioic acid |
6053-61-8 | 0.25g |
$985.0 | 2023-09-19 |
2-cyclopentylbutanedioic Acid 関連文献
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1. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
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4. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
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Barun Mandal,Dipankar Das,Arun Prabhu Rameshbabu,Santanu Dhara,Sagar Pal RSC Adv., 2016,6, 19605-19611
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
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Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
2-cyclopentylbutanedioic Acidに関する追加情報
Comprehensive Overview of 2-Cyclopentylbutanedioic Acid (CAS No. 6053-61-8): Properties, Applications, and Industry Insights
2-Cyclopentylbutanedioic Acid (CAS No. 6053-61-8), a specialized organic compound, has garnered significant attention in pharmaceutical and chemical research due to its unique structural properties. This dicarboxylic acid derivative, featuring a cyclopentyl moiety, serves as a versatile intermediate in synthetic chemistry. Its molecular formula, C9H14O4, and distinct stereochemistry make it valuable for designing bioactive molecules, particularly in drug discovery targeting metabolic disorders and inflammation.
Recent trends in green chemistry and sustainable synthesis have amplified interest in 2-Cyclopentylbutanedioic Acid. Researchers are exploring eco-friendly catalytic methods to produce this compound, aligning with the global push for reduced environmental impact. The compound’s potential role in biodegradable polymer formulations also resonates with the circular economy movement, a hot topic in material science forums and AI-driven research databases.
From an analytical perspective, 6053-61-8 exhibits characteristic IR and NMR spectra, making it identifiable via advanced spectroscopic techniques. Its solubility profile (moderate in polar solvents like ethanol) and melting point (~120–125°C) are critical for industrial applications. Laboratories frequently query "how to purify 2-Cyclopentylbutanedioic Acid" or "alternative synthesis routes for CAS 6053-61-8," reflecting practical challenges in its handling.
In pharmaceuticals, this compound’s chiral centers enable its use as a building block for stereoselective synthesis. Patent analyses reveal growing applications in prodrug development, especially for NSAID derivatives. This aligns with rising Google searches on "safer anti-inflammatory drug precursors" and "cyclopentane-based therapeutics," indicating public interest in next-generation medications.
The agrochemical sector leverages 2-Cyclopentylbutanedioic Acid to synthesize plant growth regulators. Its structural similarity to natural phytohormones makes it a candidate for developing stress-resistant crops—a pressing need amid climate change discussions. Cross-referencing with AI-powered literature tools shows emerging studies on its role in sustainable agriculture, another trending search term.
Quality control of CAS 6053-61-8 remains a key industry focus, with HPLC-UV being the gold standard for purity assessment. Suppliers often encounter queries like "certification requirements for 2-Cyclopentylbutanedioic Acid" or "storage conditions to prevent degradation," underscoring the need for standardized protocols. Regulatory databases classify it as non-hazardous under normal handling conditions, enhancing its commercial viability.
Future research directions may explore its enzyme inhibition potential, particularly toward dehydrogenases involved in metabolic pathways. Computational chemistry models predict moderate binding affinity, prompting investigations into structure-activity relationships. Such studies frequently appear in machine learning-assisted drug design publications, a rapidly growing interdisciplinary field.
In summary, 2-Cyclopentylbutanedioic Acid exemplifies how niche chemicals can address broad scientific challenges—from precision medicine to eco-friendly materials. Its dual carboxylic groups and cyclic structure continue to inspire innovations across industries, solidifying its relevance in contemporary chemistry.
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